molecular formula C17H22N2O2 B2401568 (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide CAS No. 1181479-36-6

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide

Cat. No.: B2401568
CAS No.: 1181479-36-6
M. Wt: 286.375
InChI Key: YTZLCCBQBLXFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule belongs to a class of compounds featuring a cyanoenamide core, a structure often investigated for its potential biological activity. Compounds with cyanoenamide and similar scaffolds are frequently explored as protein kinase inhibitors . Protein kinases are enzymes critical for signal transduction and regulate numerous cellular processes, including growth, proliferation, and differentiation; their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . As a research chemical, this compound serves as a valuable tool for scientists studying cellular signaling pathways. Its structure suggests potential application in the development of targeted therapies, particularly in oncology research. The Z-configuration of the compound is specified to ensure researchers receive a stereoisomerically defined product, which is crucial for consistent and reproducible biological activity in assays. The exact mechanism of action and specific molecular targets for this compound require further experimental validation in a research setting. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-5-10-19-17(20)15(12-18)11-14-6-8-16(9-7-14)21-13(2)3/h6-9,11,13H,4-5,10H2,1-3H3,(H,19,20)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLCCBQBLXFBH-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=C(C=C1)OC(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propan-2-yloxybenzaldehyde with butylamine and malononitrile in the presence of a base to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the propan-2-yloxyphenyl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituents/Functional Groups Key Differences from Target Compound Observed Properties/Applications (Source)
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) Chromone ring at C3, amide group (unspecified N-substituent) Chromone vs. propan-2-yloxyphenyl; N-substituent variability Optical/electronic applications
2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide Methyl-sulfanyl and phenylamino groups at C3, N-phenylamide Multiple substituents at C3; aromatic N-substituent Antimicrobial activity (compounds 102–104)
N-(4-phenoxyphenyl)prop-2-enamide Phenoxyphenyl group at C3, simple enamide backbone Lack of cyano group; simpler C3 substituent Patent claims for unspecified applications

Comparative Analysis

However, the chromone ring in compound 1 introduces π-conjugation, absent in the target's propan-2-yloxyphenyl group. In contrast, the target’s propan-2-yloxyphenyl group offers greater lipophilicity.

Hydrogen Bonding and Crystal Packing :

  • The N-butylamide in the target compound may engage in weaker hydrogen bonding compared to the N-phenylamide in compound or the chromone-based system in compound 1 . highlights the role of hydrogen-bonding patterns in crystal packing , suggesting that substituent variations significantly impact solid-state properties.

Biological Activity: Compound and its analogues (e.g., 102–104) exhibit antimicrobial activity, likely due to the phenylamino and methyl-sulfanyl groups . The target compound’s lack of these groups implies divergent bioactivity profiles, though its cyano and propan-2-yloxyphenyl moieties may confer alternative interactions with biological targets.

Research Findings and Implications

Patent and Application Landscape

  • Compound (N-(4-phenoxyphenyl)prop-2-enamide) is protected under a patent for unspecified compositions and methods .

Biological Activity

(Z)-N-Butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide is an organic compound notable for its unique structural features, which include a cyano group, a butyl chain, and a propan-2-yloxyphenyl moiety. This composition suggests potential biological activities that merit detailed exploration.

Overview of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific functional groups present in the molecule may contribute to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

The mechanism of action involves the compound's ability to modulate cellular processes through interactions with specific proteins. The presence of the cyano group is particularly significant as it can participate in various chemical reactions, potentially influencing biological pathways. For instance, the compound may undergo oxidation or reduction reactions that alter its activity profile.

Research Findings

Recent studies have explored the anti-inflammatory potential of similar compounds, providing insights that may extend to this compound. For example, research on (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant reductions in cytokine production and leukocyte migration in inflammatory models . Such findings suggest that this compound could exhibit comparable anti-inflammatory properties.

In Vitro Studies

In vitro assays are essential for assessing the cytotoxicity and biological effects of this compound. These studies typically involve:

  • Cell Viability Assays : Determining the effect on cell lines at various concentrations.
  • Cytokine Production : Measuring levels of pro-inflammatory cytokines such as IL-1β and TNFα in treated cells.

In Vivo Studies

In vivo models can further elucidate the compound's biological activity:

  • Inflammation Models : Utilizing zymosan-induced paw edema to assess anti-inflammatory effects.
  • Dosing Regimens : Evaluating different doses to determine efficacy and safety profiles.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(Z)-N-butyl-2-cyano-N-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)prop-2-enamideCyano group, butyl chainPotential anti-inflammatory
(E)-2-cyano-N,3-diphenylacrylamideDiphenyl moietySignificant anti-inflammatory effects observed

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